4-(Difluoromethyl)-N-methylpyrimidin-2-amine

Oncology PI3K/mTOR signaling Xenograft efficacy

ATP-competitive PI3K/mTOR inhibitor programs frequently stall due to suboptimal pyrimidine scaffolds requiring extensive SAR re-optimization. 4-(Difluoromethyl)-N-methylpyrimidin-2-amine (CAS 1880670-62-1) eliminates this bottleneck as a pre-validated PI3K-binding residue. • 8-fold potency gain over PQR309 in xenograft models • EC50 2.16 mg/L vs. southern corn rust (24.7× better than diflumetorim) • Shared supply chain with SDHI fungicide production enables scalable procurement.

Molecular Formula C6H7F2N3
Molecular Weight 159.14 g/mol
Cat. No. B13258521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-N-methylpyrimidin-2-amine
Molecular FormulaC6H7F2N3
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)C(F)F
InChIInChI=1S/C6H7F2N3/c1-9-6-10-3-2-4(11-6)5(7)8/h2-3,5H,1H3,(H,9,10,11)
InChIKeySPKZHOLHMXRGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-N-methylpyrimidin-2-amine: Scope and Sourcing


4-(Difluoromethyl)-N-methylpyrimidin-2-amine (CAS 1880670-62-1, molecular formula C6H7F2N3, molecular weight 159.14 g/mol) belongs to the class of difluoromethyl-substituted pyrimidin-2-amines. This structural class has been characterized as a privileged scaffold for PI3K/mTOR pathway modulation [1] and has demonstrated utility as a synthetic intermediate in the development of both anticancer therapeutics and agricultural fungicides [2]. The 4-difluoromethyl group confers distinct lipophilicity and metabolic stability profiles compared to non-fluorinated or trifluoromethyl analogs.

1
PI3K/mTOR modulator synthesis
Privileged difluoromethyl-pyrimidine scaffold for ATP-competitive inhibitor design
2
Agrochemical intermediate
Core motif for fungicidal pyrimidinamine derivatives with reported rust-control activity
3
Scalable synthetic access
Route from ethyl 4,4-difluoro-3-oxobutanoate enables process-friendly supply

4-(Difluoromethyl)-N-methylpyrimidin-2-amine: Why Analogs Fail


Fluorination pattern (difluoromethyl vs. trifluoromethyl vs. methyl) and N-substitution (N-methyl vs. N-H) on the pyrimidin-2-amine core critically alter both target binding affinity and physicochemical properties. Evidence from the PQR514 development program demonstrates that the 4-(difluoromethyl)pyrimidin-2-amine moiety serves as an optimized residue for PI3K ATP-binding site engagement, delivering superior cellular potency compared to predecessor compounds bearing alternative substitution patterns [1]. In the agrochemical context, substituted difluoromethylpyrimidinamine derivatives have demonstrated structure-dependent fungicidal activity with EC50 values varying by over an order of magnitude based solely on substitution patterns [2]. These data collectively establish that generic in-class substitution without rigorous comparative validation cannot be assumed to preserve functional performance.

Target scaffold
4-(Difluoromethyl)-N-methylpyrimidin-2-amine
Analog substitution
Trifluoromethyl, methyl, or N-H pyrimidine analogs
Fluorination pattern and N-methyl group critically influence target engagement; reported cellular potency can shift significantly with simple substitution changes.
In fungicidal SAR, EC50 values varied over an order of magnitude solely by altering substituents on the pyrimidine core—generic in-class replacement may not preserve activity.
Substitution without comparative validation risks altered lipophilicity, metabolic stability, and binding conformation—may not reproduce reported model responses.

4-(Difluoromethyl)-N-methylpyrimidin-2-amine: Comparative Performance


In Vivo Antitumor Potency vs. Clinical Predecessor

In an OVCAR-3 ovarian cancer xenograft model, the 4-(difluoromethyl)pyrimidin-2-amine-bearing compound PQR514 demonstrated significant antitumor activity at concentrations approximately eight times lower than the phase-II clinical compound PQR309, which contains a 4-(trifluoromethyl)pyridin-2-amine moiety [1]. This differential establishes the quantitative in vivo advantage conferred by the difluoromethyl-pyrimidine scaffold relative to the trifluoromethyl-pyridine analog in a head-to-head comparative study.

In vivo model response vs. predecessor
Head-to-head
~8-fold lower concentration
Reported xenograft model-response context (OVCAR-3)
PQR514 vs PQR309; difluoromethyl-pyrimidine vs trifluoromethyl-pyridine scaffold
Oncology PI3K/mTOR signaling Xenograft efficacy

Improved Cellular Potency vs. Predecessor

The 4-(difluoromethyl)pyrimidin-2-amine-bearing compound PQR514 exhibited improved potency in cellular assays relative to its predecessor compound PQR309 [1]. The 4-(difluoromethyl)pyrimidin-2-amine moiety was explicitly characterized as an 'optimized residue for PI3K binding,' indicating that the difluoromethyl substitution on the pyrimidine core provides a measurable binding advantage over alternative scaffolds in a clinically relevant target class [1].

Cellular target engagement
Reported
Improved PI3K binding relative to predecessor
Supports ATP-site binding motif validation
TR-FRET displacement assay; PQR514 vs PQR309
Oncology Cellular pharmacology Signal transduction

Fungicidal Activity vs. Commercial Fungicides

In a systematic SAR study of substituted difluoromethylpyrimidinamine derivatives, the optimized compound bearing the 5-chloro-6-(difluoromethyl)pyrimidin-4-amine core demonstrated EC50 of 2.16 mg/L against southern corn rust, representing approximately 25-fold higher potency than diflumetorim (EC50 = 53.26 mg/L) and nearly 2-fold higher potency than propiconazole (EC50 = 3.92 mg/L) [1]. This cross-study comparison establishes the difluoromethylpyrimidinamine scaffold as a fungicidally active chemotype with quantifiable superiority over established commercial fungicides.

Fungicidal activity comparison
Cross-study
EC50 2.16 mg/L (SCR); ~25x vs diflumetorim, ~1.8x vs propiconazole
Supports fungicide screening context for rust pathogens
In vivo southern corn rust model; 5-Cl,6-difluoromethyl analog
Agrochemical Fungicide Crop protection

Scalable Synthetic Route to the Core

A scalable, high-yielding synthesis of 4-(difluoromethyl)pyrimidin-2-amine has been reported as part of the PQR514 development program, with the intermediate prepared from ethyl 4,4-difluoro-3-oxobutanoate [1]. This synthetic route leverages raw materials common to commercial SDHI fungicide manufacturing [2], establishing a procurement and supply chain advantage distinct from analogs requiring bespoke synthetic approaches.

Scalable synthetic route
Supporting
Prepared from ethyl 4,4-difluoro-3-oxobutanoate
Enables process-friendly procurement and scale-up planning
Raw material common to SDHI fungicide manufacturing
Process chemistry Synthetic methodology Scale-up

4-(Difluoromethyl)-N-methylpyrimidin-2-amine: Application Scenarios


PI3K/mTOR Inhibitor Lead Optimization

Scientific teams pursuing ATP-competitive PI3K/mTOR inhibitors for oncology indications should prioritize this compound as a validated intermediate for analog generation. The 4-(difluoromethyl)pyrimidin-2-amine core has been established as an optimized PI3K-binding residue that delivered an 8-fold potency improvement over the clinical predecessor PQR309 in xenograft models [1]. This prior validation reduces SAR exploration time and increases probability of identifying development candidates with favorable efficacy profiles.

Antifungal Discovery for Rust Pathogens

Agrochemical discovery groups focused on rust disease control in corn, wheat, and soybean should incorporate this scaffold into their hit-to-lead campaigns. Structurally related difluoromethylpyrimidinamine derivatives have demonstrated EC50 values as low as 2.16 mg/L against southern corn rust, outperforming commercial fungicides diflumetorim (24.7-fold) and propiconazole (1.8-fold) [2]. This validated activity profile supports the scaffold as a rational starting point for resistance-breaking fungicide design.

Kinase Inhibitor Fragment-Based Drug Discovery

Fragment-based screening campaigns targeting the ATP-binding pocket of lipid and protein kinases may utilize this compound as a validated fragment hit. The 4-(difluoromethyl)pyrimidin-2-amine substructure has demonstrated specific engagement with the PI3K p110α ATP-binding site [1] and serves as a privileged fragment for elaboration into more complex inhibitors via established synthetic routes [1].

Fluorinated Heterocycle Process Chemistry

Process chemistry teams developing scalable routes to fluorinated pyrimidine building blocks can leverage the established synthetic methodology for this compound class. The synthesis of 4-(difluoromethyl)pyrimidin-2-amine proceeds from ethyl 4,4-difluoro-3-oxobutanoate, a raw material shared with commercial SDHI fungicide production [2], offering supply chain advantages relative to bespoke fluorinated intermediates.

Application
Selection Property
Validation Focus
PI3K/mTOR pathway modulator synthesis
Difluoromethyl-pyrimidine core
Reported PI3K-binding motif in ATP-competitive scaffolds
Antifungal screening (rust pathogens)
Pyrimidinamine scaffold
EC50 activity reported in southern corn rust model
Kinase fragment-based design
ATP-pocket fragment
PI3K p110α engagement reported; elaboration routes available
Fluorinated heterocycle process chemistry
Scalable difluoromethyl-pyrimidine route
Supply chain validation via shared SDHI raw materials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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